Tricitrates

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

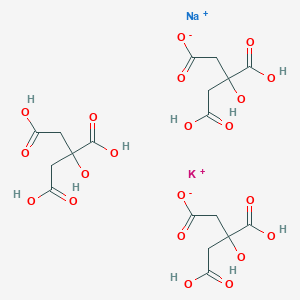

Citrates de potassium, de sodium et d'acide citrique : est une combinaison de trois composés différents : l'acide citrique, le citrate de potassium et le citrate de sodium. Ce composé est principalement utilisé comme alcalinisant urinaire pour rendre l'urine moins acide, ce qui aide à traiter des affections telles que l'acidose, la goutte et les calculs rénaux . Les citrates sont également connus pour leur rôle dans la prise en charge de l'acidose tubulaire rénale et de la cystinose .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Les citrates sont préparés en combinant l'acide citrique avec le citrate de potassium et le citrate de sodium. La réaction implique la neutralisation de l'acide citrique par l'hydroxyde de potassium et l'hydroxyde de sodium pour former respectivement le citrate de potassium et le citrate de sodium. Les conditions de réaction impliquent généralement le maintien d'un pH et d'une température contrôlés pour assurer une neutralisation complète et la formation des sels souhaités.

Méthodes de production industrielle : Dans les milieux industriels, les citrates sont produits en mélangeant l'acide citrique avec le citrate de potassium et le citrate de sodium dans un milieu aqueux approprié. La solution est ensuite filtrée et concentrée pour obtenir la concentration souhaitée des ingrédients actifs. Le produit final est généralement formulé sous forme de solution orale pour faciliter l'administration .

Analyse Des Réactions Chimiques

Types de réactions : Les citrates subissent plusieurs types de réactions chimiques, notamment :

Oxydation : Les citrates peuvent être oxydés pour former du dioxyde de carbone et de l'eau.

Réduction : Les citrates peuvent être réduits pour former de l'acide citrique et ses sels correspondants.

Substitution : Les citrates peuvent subir des réactions de substitution avec d'autres acides ou bases pour former différents sels de citrate.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent l'acide chlorhydrique et l'hydroxyde de sodium.

Principaux produits formés :

Oxydation : Dioxyde de carbone et eau.

Réduction : Acide citrique et ses sels correspondants.

Substitution : Différents sels de citrate en fonction des réactifs utilisés.

Applications de la recherche scientifique

Les citrates ont une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme agent tampon dans diverses réactions chimiques pour maintenir un pH stable.

Biologie : Utilisé dans les milieux de culture cellulaire pour réguler le pH et fournir des ions essentiels à la croissance cellulaire.

Médecine : Utilisé pour traiter des affections telles que l'acidose, la goutte et les calculs rénaux en alcalinisant l'urine.

Industrie : Utilisé dans l'industrie alimentaire et des boissons comme agent de conservation et aromatisant.

Mécanisme d'action

Les citrates agissent en étant absorbés et métabolisés en bicarbonate de potassium et en bicarbonate de sodium, qui agissent comme alcalinisants systémiques. Ces bicarbonates aident à neutraliser l'excès d'acide dans l'organisme, réduisant ainsi l'acidité de l'urine. Le composé ne neutralise pas le suc gastrique ni ne perturbe la digestion, ce qui le rend adapté à une utilisation à long terme . Les cibles moléculaires comprennent les reins, où il contribue à excréter l'excès d'acide et à maintenir un pH équilibré .

Applications De Recherche Scientifique

Tricitrates has a wide range of scientific research applications, including:

Chemistry: Used as a buffering agent in various chemical reactions to maintain a stable pH.

Biology: Used in cell culture media to regulate the pH and provide essential ions for cell growth.

Medicine: Used to treat conditions such as acidosis, gout, and kidney stones by alkalizing the urine.

Industry: Used in the food and beverage industry as a preservative and flavoring agent.

Mécanisme D'action

Tricitrates works by being absorbed and metabolized to potassium bicarbonate and sodium bicarbonate, which act as systemic alkalizers. These bicarbonates help to neutralize excess acid in the body, thereby reducing the acidity of urine. The compound does not neutralize gastric juice or disturb digestion, making it suitable for long-term use . The molecular targets include the kidneys, where it helps to excrete excess acid and maintain a balanced pH .

Comparaison Avec Des Composés Similaires

Composés similaires :

Bicarbonate de sodium : Utilisé pour traiter l'acidose et alcaliniser l'urine.

Bicarbonate de potassium : Utilisé pour traiter l'acidose et alcaliniser l'urine.

Neut (bicarbonate de sodium) : Utilisé à des fins similaires aux citrates.

Unicité : Les citrates sont uniques en ce qu'ils combinent les effets de l'acide citrique, du citrate de potassium et du citrate de sodium, offrant une approche équilibrée pour alcaliniser l'urine et traiter l'acidose. Cette combinaison permet un traitement plus complet que l'utilisation de composés individuels seuls .

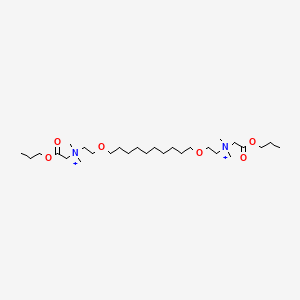

Propriétés

Formule moléculaire |

C18H22KNaO21 |

|---|---|

Poids moléculaire |

636.4 g/mol |

Nom IUPAC |

potassium;sodium;3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/3C6H8O7.K.Na/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;;;2*+1/p-2 |

Clé InChI |

VPFJFVSOMFYXFV-UHFFFAOYSA-L |

SMILES canonique |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[Na+].[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopentyl-5-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid](/img/structure/B10859378.png)